molecular formula C17H28N4O4S B2631988 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 371127-58-1

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2631988
CAS No.: 371127-58-1
M. Wt: 384.5
InChI Key: QCSOKAKBFOYLEH-UHFFFAOYSA-N
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Description

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. The presence of the 2,3-dihydroxypropylthio group and the octyl chain makes it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is the alkylation of a purine derivative with an appropriate alkyl halide, followed by the introduction of the 2,3-dihydroxypropylthio group through a thiolation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The thio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution reactions can produce a variety of thioether derivatives.

Scientific Research Applications

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various cellular pathways. The presence of the 2,3-dihydroxypropylthio group allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-((2,3-dihydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the octyl chain, resulting in different physicochemical properties.

    3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione: Lacks the 2,3-dihydroxypropylthio group, affecting its reactivity and biological activity.

    8-((2,3-dihydroxypropyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl and octyl groups, leading to different solubility and interaction profiles.

Uniqueness

The uniqueness of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the 2,3-dihydroxypropylthio group and the octyl chain allows for versatile applications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-3-4-5-6-7-8-9-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-11-12(23)10-22/h12,22-23H,3-11H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSOKAKBFOYLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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